beta-Amyra-9(11),12-dien-3beta-ol

Wound Healing Cell Migration Angiogenesis

Researchers requiring the heteroannular 9(11),12-diene triterpenoid for LOX/COX pathway dissection or wound-healing studies cannot substitute generic β-amyrin. This compound is the authenticated dual LOX/COX inhibitor (platelet 12-LOX inhibition at 30 μM) with confirmed proangiogenic activity in CAM assays. • Serves as essential biosynthetic intermediate for yunganosode L2 & macedonoside C • Validated chemotaxonomic marker for Euonymus, Celastrus, Jeffreycia, Protium spp. • Supplied with full NMR assignment data for reliable dereplication

Molecular Formula C30H48O
Molecular Weight 424.7 g/mol
Cat. No. B12429903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Amyra-9(11),12-dien-3beta-ol
Molecular FormulaC30H48O
Molecular Weight424.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CC=C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C
InChIInChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9-10,21-22,24,31H,11-19H2,1-8H3/t21?,22?,24?,27-,28+,29-,30-/m1/s1
InChIKeyFNKOKHZCQSJJOQ-YPSCHVQDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Amyra-9(11),12-dien-3beta-ol Procurement Guide: Triterpenoid Identity and Baseline Characterization


beta-Amyra-9(11),12-dien-3beta-ol (CAS 94530-87-7, also named oleana-9(11),12-dien-3β-ol or 9(11),12-oleanadien-3-ol) is a pentacyclic triterpenoid belonging to the oleanane family, characterized by a conjugated diene system at positions 9(11) and 12 of the oleanane skeleton [1]. It is a naturally occurring secondary metabolite isolated from diverse plant genera including Euonymus, Celastrus, Jeffreycia, and Protium [2]. The compound possesses a molecular formula of C30H48O, a molecular weight of 424.70 g/mol, and a 3β-hydroxy substitution that distinguishes it from oxidized or esterified analogs . Unlike the more abundant and commercially ubiquitous β-amyrin (olean-12-en-3β-ol), which features a single Δ12 unsaturation, beta-Amyra-9(11),12-dien-3beta-ol bears a heteroannular diene that fundamentally alters its conformational rigidity, electronic distribution, and biological target engagement profile [3].

Why beta-Amyra-9(11),12-dien-3beta-ol Cannot Be Replaced by Generic β-Amyrin or Oleanolic Acid in Research Procurement


Generic substitution of beta-Amyra-9(11),12-dien-3beta-ol with common oleanane triterpenoids such as β-amyrin, oleanolic acid, or erythrodiol is scientifically invalid due to the compound's defining heteroannular 9(11),12-diene chromophore [1]. This conjugated diene system is absent in the monoene β-amyrin (Δ12 only) and in the saturated pentacyclic scaffold of oleanolic acid derivatives, resulting in fundamentally different molecular recognition by biological targets [2]. Published data indicate that beta-Amyra-9(11),12-dien-3beta-ol exhibits dual lipoxygenase/cyclooxygenase inhibitory activity and wound-healing proangiogenic effects that are not replicated by its 12-ene or carboxylic acid analogs at equivalent concentrations [3]. Furthermore, the compound serves as a specific biosynthetic intermediate leading to yunganosode L2 and macedonoside C in Glycyrrhiza species, a metabolic branch point that β-amyrin alone cannot access [4]. Procurement of the incorrect triterpenoid therefore risks producing false-negative results in bioactivity-guided fractionation studies, invalidating structure-activity relationship (SAR) models, and misassigning pharmacological activity to the wrong chemotype.

Quantitative Differentiation Evidence for beta-Amyra-9(11),12-dien-3beta-ol vs. Closest Structural Analogs


Wound Healing: Enhanced Cell Migration and Proangiogenic Activity in Scratch Wound and CAM Assays vs. β-Amyrin

beta-Amyra-9(11),12-dien-3beta-ol demonstrated enhanced cell migration in the scratch wound assay (SWA) and a significant proangiogenic response in the chorioallantoic membrane (CAM) assay when isolated from Jeffreycia zeylanica via bioassay-guided fractionation [1]. This activity profile qualitatively exceeds that reported for its 12-ene analog β-amyrin in equivalent wound-healing models, where β-amyrin typically exhibits only moderate or negligible pro-migratory effects at comparable concentrations [2]. The specific Δ9(11),12-diene motif appears critical for the observed bioactivity, as the saturated and monoene analogs from the same fractionation did not exhibit comparable effects [1].

Wound Healing Cell Migration Angiogenesis

Lipoxygenase Inhibition: Potent Interference with Arachidonic Acid Metabolism vs. Weaker Cyclooxygenase-Only Inhibitors

beta-Amyra-9(11),12-dien-3beta-ol is characterized as a potent lipoxygenase (LOX) inhibitor that directly interferes with arachidonic acid metabolism, while exhibiting comparatively weaker inhibition of cyclooxygenase (COX) and carboxylesterase enzymes [1]. This dual LOX/COX inhibitory profile at differential potencies distinguishes the compound from classical non-steroidal anti-inflammatory triterpenoids such as oleanolic acid, which primarily target COX-2 with negligible LOX activity . The compound has been specifically tested for inhibition of platelet 12-lipoxygenase in vitro at a concentration of 30 μM, confirming target engagement in the arachidonic acid pathway [2].

Inflammation Lipoxygenase Arachidonic Acid Cascade

Cytotoxicity Against Osteosarcoma Cell Lines: A Cell-Based Antiproliferative Profile

beta-Amyra-9(11),12-dien-3beta-ol has been evaluated for in vitro cytotoxicity against the human osteosarcoma 143B cell line, with inhibitory activity measured after 72 hours of continuous exposure [1]. Multiple independent ChEMBL assay records confirm this antiproliferative effect across 143B, 143B-LTK, and HSV-1 TK-expressing variants, establishing a reproducible cytotoxicity fingerprint [2]. While comparable data for β-amyrin against the same 143B panel are not systematically compiled, the available evidence positions the diene-bearing compound as a distinct cytotoxic chemotype within the oleanane class [3].

Cancer Cytotoxicity Osteosarcoma

Biosynthetic Specificity: Exclusive Metabolite Branching to Yunganosode L2 and Macedonoside C

Enzymatic studies of CYP88D15 from non-glycyrrhizin-producing Glycyrrhiza species demonstrate that this cytochrome P450 exclusively converts β-amyrin to oleana-9(11),12-dien-3beta-ol and oleana-11,13(18)-dien-3beta-ol via dehydration, rather than producing 11-oxo-β-amyrin as occurs in glycyrrhizin-producing species [1]. These diene products are obligatory intermediates for the downstream biosynthesis of yunganosode L2 and macedonoside C, two bioactive saponins with distinct pharmacological profiles [2]. This metabolic channeling is structurally specific: neither β-amyrin, 11-oxo-β-amyrin, nor oleanolic acid can substitute for the diene intermediate in these bifurcated pathways [1].

Biosynthesis Glycyrrhiza Triterpenoid Saponins

Structural Authentication: NMR Reassignment Resolves Procurement Identity Risks

The 2023 NMR reassignment study by Samarasinghe et al. corrected previously incomplete and inconsistent 1H and 13C NMR assignments for beta-Amyra-9(11),12-dien-3beta-ol, providing unambiguous 1D and 2D NMR spectroscopic data for identity verification [1]. This is critical because the heteroannular 9(11),12-diene system produces NMR signals that can be misassigned as those of the ursane analog (ursa-9(11),12-dien-3β-ol) or the 11,13(18)-diene isomer if only partial spectroscopic characterization is performed [2]. The corrected assignments now enable definitive discrimination from co-occurring triterpenoids, including β-amyrin, α-amyrin, and lupeol, which are frequently present in the same natural extracts and are distinguished by their TMS-derivative GC-MS retention times [3].

NMR Spectroscopy Structural Elucidation Quality Control

Availability and Purity Benchmarking: Supplier-Grade Differentiation for Procurement Decisions

Commercially, beta-Amyra-9(11),12-dien-3beta-ol is available from multiple vendors at purity grades ranging from 95% to NLT 98% (HPLC), typically supplied in milligram quantities (5 mg to 1 g) for research use . This contrasts with the far more abundant and cheaper β-amyrin (CAS 559-70-6), which is available in bulk quantities at lower cost, but whose procurement for studies targeting diene-specific pharmacology would constitute a critical experimental design flaw . The compound's CAS registry number (94530-87-7) is unambiguous; however, researchers must verify that suppliers provide the correct oleanane diene and not the ursane isomer (ursa-9(11),12-dien-3β-ol), which shares identical molecular formula and mass but differs in the E-ring stereochemistry [1].

Procurement Purity Analysis Supplier Comparison

Optimal Application Scenarios for beta-Amyra-9(11),12-dien-3beta-ol Based on Verified Differentiation Evidence


Wound Healing and Tissue Regeneration Research Requiring Proangiogenic Triterpenoid Probes

Based on the demonstrated enhancement of cell migration in scratch wound assays and significant proangiogenic response in the CAM assay [1], beta-Amyra-9(11),12-dien-3beta-ol is the appropriate triterpenoid probe for wound-healing mechanism studies. Generic β-amyrin should not be substituted, as its monoene scaffold lacks the diene motif essential for the observed promigratory and proangiogenic activities. This scenario is directly supported by the bioassay-guided fractionation data from J. zeylanica, where the diene compound was the active principle isolated [1].

Arachidonic Acid Cascade Studies Targeting Dual LOX/COX Inhibition

Investigators dissecting the relative contributions of lipoxygenase versus cyclooxygenase pathways in inflammation models should procure beta-Amyra-9(11),12-dien-3beta-ol as a LOX-preferential inhibitor with ancillary COX activity [2]. The compound's documented inhibition of platelet 12-lipoxygenase at 30 μM [3] and its classification as a potent LOX inhibitor distinct from COX-selective triterpenoids (e.g., oleanolic acid) make it uniquely suited for mechanistic studies requiring pharmacological dissection of the arachidonic acid cascade.

Triterpenoid Saponin Biosynthetic Pathway Engineering in Heterologous Hosts

For synthetic biology programs aiming to produce yunganosode L2 or macedonoside C in engineered yeast or plant systems, beta-Amyra-9(11),12-dien-3beta-ol is the mandatory pathway intermediate [4]. GpCYP88D15 exclusively generates this diene from β-amyrin, and no alternative substrate (11-oxo-β-amyrin, oleanolic acid) can enter the downstream glycosylation pathway. Procurement of the correct diene intermediate is essential for in vitro enzyme assays and for use as an analytical standard in monitoring engineered pathway flux [4].

Natural Product Dereplication and Chemotaxonomic Studies in Celastraceae and Asteraceae

The unambiguous NMR assignments provided by Samarasinghe et al. (2024) [1] enable reliable dereplication of beta-Amyra-9(11),12-dien-3beta-ol in complex plant extracts. Combined with GC-MS retention time data distinguishing the oleanane diene from the ursane isomer, β-amyrin, α-amyrin, and lupeol [5], the compound serves as a valuable chemotaxonomic marker. Procurement of an authenticated standard is essential for laboratories conducting phytochemical profiling of Euonymus, Celastrus, Jeffreycia, or Protium species.

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